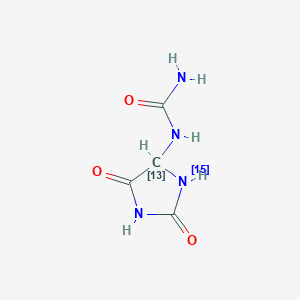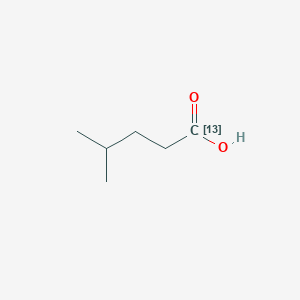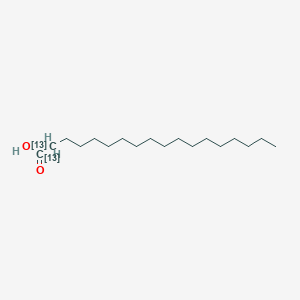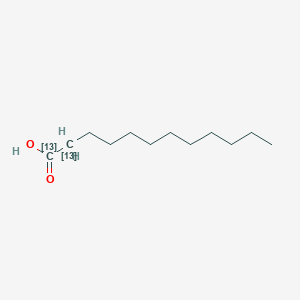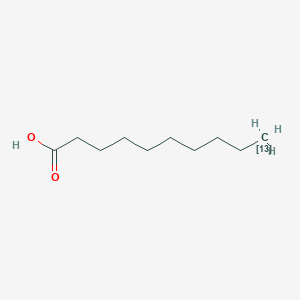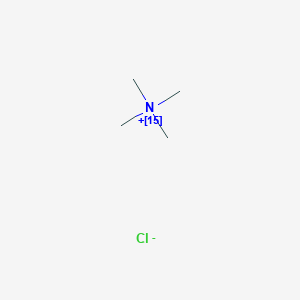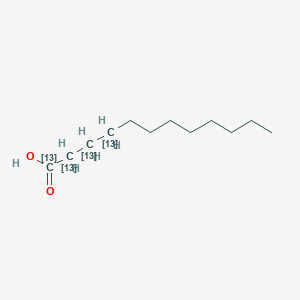
(1,2,3,4-13C4)dodecanoic acid
Vue d'ensemble
Description
Lauric acid-1,2,3,4-13C4, also known as Dodecanoic acid-1,2,3,4-13C4, is a variant of lauric acid where the last four carbon atoms are Carbon-13 isotopes . It has a molecular weight of 204.29 . It’s a solid substance with a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C .
Molecular Structure Analysis
The linear formula of Lauric acid-1,2,3,4-13C4 is CH3(CH2)7(13CH2)313CO2H . This indicates that it’s a long-chain fatty acid with a 12-carbon backbone, where the last four carbons are Carbon-13 isotopes.Physical and Chemical Properties Analysis
Lauric acid-1,2,3,4-13C4 is a solid substance with a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C . It has a molecular weight of 204.29 . .Applications De Recherche Scientifique
Thermal Energy Storage Applications
Lauric acid demonstrates potential as a phase change material (PCM) for low-temperature heating applications, particularly in solar energy storage. The eutectic mixture of lauric and myristic acids is effective for thermal energy storage, with a melting temperature suitable for solar space heating and greenhouse heating (Keleş, Kaygusuz, & Sari, 2005). Additionally, lauric acid, when combined with 1-tetradecanol, forms a binary system exhibiting eutectic behavior, making it a viable PCM for energy storage (Zuo, Li, & Weng, 2011).
Anticancer Applications
Lauric acid has been explored for its anticancer properties. A study encapsulated lauric acid in a silica shell, demonstrating its potential in breast cancer treatment through hyperthermal stress induction (De Matteis et al., 2019).
Agricultural Applications
In agriculture, lauric acid has been found to regulate root-knot nematode chemotaxis and disrupt gene expression critical for nematode infection, offering a bioactive solution for pest management (Dong et al., 2013).
Nanotechnology Applications
Lauric acid has been used in nanotechnology, particularly in stabilizing magnetic fluids with short-chain mono-carboxylic acids. This stabilization is crucial for applications involving magnetite nanoparticles (Avdeev et al., 2007).
Transdermal Drug Delivery
In pharmaceuticals, lauric acid has shown effectiveness in enhancing transdermal drug permeation. The formation of ion pairs between lauric acid and drugs like ondansetron improves the drug's lipophilicity, facilitating transdermal delivery (Dimas, Dallas, & Rekkas, 2005).
Building Materials
For building applications, mixtures of capric acid and lauric acid have been incorporated into wallboards for energy storage, demonstrating thermal stability and suitability for building energy conservation (Shilei, Neng, & Guohui, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1,2,3,4-13C4)dodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-BMHINFNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745701 | |
| Record name | (1,2,3,4-~13~C_4_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-14-2 | |
| Record name | (1,2,3,4-~13~C_4_)Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287111-14-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[(1-methylheptyl)amino]-](/img/structure/B3333964.png)
![Cobalt(2+);2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B3333965.png)

![Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)](/img/structure/B3333983.png)

